N-(1-cyano-1-methylethyl)benzamide
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Overview
Description
N-(1-cyano-1-methylethyl)benzamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is characterized by the presence of a benzamide group attached to a cyano-substituted isopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, ammonium acetate, and various substituted amines . Reaction conditions often involve heating and stirring to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
N-(1-cyano-1-methylethyl)benzamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects. Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylethyl)acetamide
- N-(1-cyano-1-methylethyl)propionamide
- N-(1-cyano-1-methylethyl)butyramide
Uniqueness
N-(1-cyano-1-methylethyl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties compared to its acetamide, propionamide, and butyramide analogs. These properties include differences in reactivity, solubility, and potential biological activities.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMOBXIDUMSODX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395882 |
Source
|
Record name | N-(1-cyano-1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54016-31-8 |
Source
|
Record name | N-(1-cyano-1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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